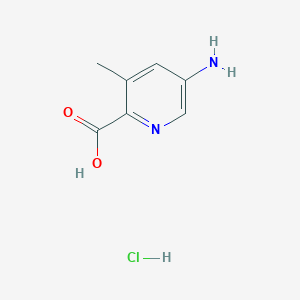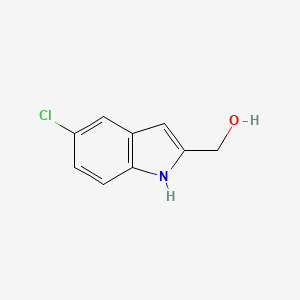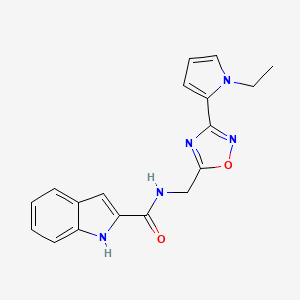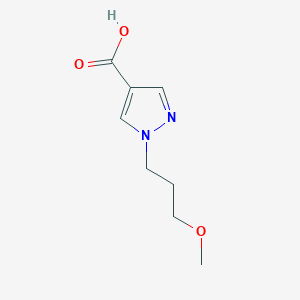
5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2248352-52-3 . It has a molecular weight of 188.61 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-3-methylpicolinic acid hydrochloride . Its InChI code is 1S/C7H8N2O2.ClH/c1-4-2-5 (8)3-9-6 (4)7 (10)11;/h2-3H,8H2,1H3, (H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .科学的研究の応用
Synthesis and Complexation Properties
The synthesis and complexation properties of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride derivatives have been explored in various contexts. For instance, Charbonnière et al. (2001) detailed the synthesis of mono-, bis-, and tris-tridentate ligands based on bipyridine derivatives, which are particularly well-suited for the complexation of lanthanide(III) cations. This work underscores the utility of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride derivatives in creating ligands for complexation reactions, highlighting their potential in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Anticancer Agent Synthesis
Research has also been conducted on the synthesis of potential anticancer agents using pyridine derivatives. Temple et al. (1983) synthesized a series of compounds starting with an amino group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, leading to the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, illustrating the role of pyridine derivatives in the development of new anticancer drugs (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Anion Binding and Supramolecular Chemistry
In the field of supramolecular chemistry, pyridine derivatives have been used to study anion binding. Montis and Hursthouse (2012) reported on crystalline adducts of substituted salicylic acids with 4-aminopyridine, demonstrating diverse supramolecular synthons that are crucial for developing materials with specific anion binding properties. This research offers insights into the design of new materials capable of targeted anion recognition, which is essential for applications ranging from sensing to catalysis (Montis & Hursthouse, 2012).
Insulin-Mimetic Activities
Metal complexes of pyridine carboxylic acids, including those related to 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride, have shown promise in biomedical applications. Nakai et al. (2005) synthesized and characterized metal complexes with 3-hydroxypyridine-2-carboxylic acid, demonstrating insulin-mimetic activities that suggest potential applications in treating diabetes and metabolic syndromes. These findings reveal the therapeutic potential of pyridine carboxylic acid derivatives in mimicking insulin's biological effects (Nakai, Sekiguchi, Obata, Ohtsuki, Adachi, Sakurai, Orvig, Rehder, & Yano, 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-amino-3-methylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOQQUKJOJVDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride | |
CAS RN |
2248352-52-3 |
Source


|
| Record name | 5-amino-3-methylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2774259.png)
![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774260.png)
![4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774262.png)
![N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2774264.png)
![N-(3,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2774265.png)


